molecular formula C15H15NO3 B11102614 4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}phenol

4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}phenol

Cat. No.: B11102614
M. Wt: 257.28 g/mol
InChI Key: FTQZBEZPTULXSW-UHFFFAOYSA-N
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Description

4-{[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}PHENOL is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}PHENOL typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 4-aminophenol. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}PHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the Schiff base can yield the corresponding amine.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of esters or sulfonates, depending on the electrophile used.

Scientific Research Applications

4-{[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}PHENOL has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

    Material Science: The compound is used in the synthesis of polymers and as a ligand in coordination chemistry.

    Analytical Chemistry: It serves as a reagent for the detection and quantification of certain metal ions.

Mechanism of Action

The mechanism of action of 4-{[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}PHENOL involves its interaction with biological targets, such as enzymes and receptors. The Schiff base moiety can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]AMINO}PHENOL
  • 4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}PHENOL
  • 4-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}PHENOL

Uniqueness

4-{[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}PHENOL is unique due to its specific substitution pattern on the aromatic ring, which can influence its electronic properties and reactivity. This makes it distinct from other Schiff bases with different substitution patterns, potentially leading to unique biological and chemical properties .

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

4-[(2,4-dimethoxyphenyl)methylideneamino]phenol

InChI

InChI=1S/C15H15NO3/c1-18-14-8-3-11(15(9-14)19-2)10-16-12-4-6-13(17)7-5-12/h3-10,17H,1-2H3

InChI Key

FTQZBEZPTULXSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)O)OC

Origin of Product

United States

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